![molecular formula C8H8N2S B067000 6-Methylthieno[3,2-c]pyridin-4-amine CAS No. 184913-08-4](/img/structure/B67000.png)
6-Methylthieno[3,2-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylthieno[3,2-c]pyridin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a thieno ring and a pyridine ring, making it an important building block for the synthesis of other compounds. In
Wissenschaftliche Forschungsanwendungen
6-Methylthieno[3,2-c]pyridin-4-amine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases, making it a potential candidate for the development of cancer therapeutics.
Wirkmechanismus
The mechanism of action of 6-Methylthieno[3,2-c]pyridin-4-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition leads to the arrest of the cell cycle and ultimately results in cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of certain bacteria. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-Methylthieno[3,2-c]pyridin-4-amine is its potential applications in various fields such as medicinal chemistry and microbiology. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Methylthieno[3,2-c]pyridin-4-amine. One of the major areas of research is the development of novel cancer therapeutics based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurology and microbiology. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for various applications.
Conclusion
In conclusion, this compound is a heterocyclic amine that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with thiophene-2-carboxamide in the presence of a palladium catalyst. This compound has been extensively studied for its potential applications in medicinal chemistry, microbiology, and neurology. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Eigenschaften
184913-08-4 | |
Molekularformel |
C8H8N2S |
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
6-methylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-4-7-6(2-3-11-7)8(9)10-5/h2-4H,1H3,(H2,9,10) |
InChI-Schlüssel |
SLYSHGDQYNGBDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CS2)C(=N1)N |
Kanonische SMILES |
CC1=CC2=C(C=CS2)C(=N1)N |
Synonyme |
Thieno[3,2-c]pyridin-4-amine, 6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.